テトラヒドロフラン-2-カルボン酸アミド

概要

説明

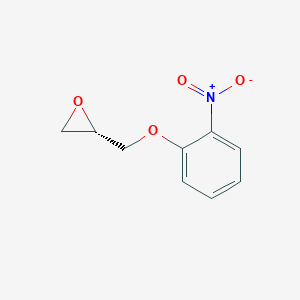

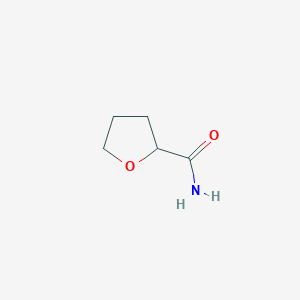

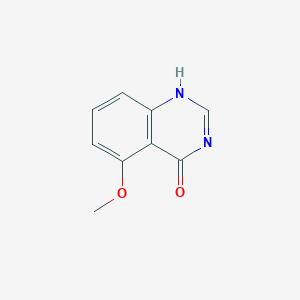

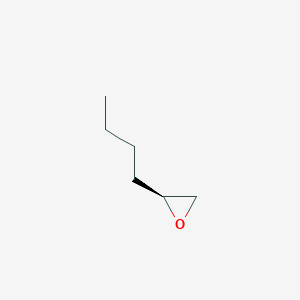

Tetrahydrofuran-2-carboxamide (THFC) is a widely used organic compound in the laboratory. It is a cyclic amide that is used in a variety of synthetic organic chemistry applications. It is also known as 2,2,3,3-tetrahydro-2-furancarboxamide or THFCA. THFC is a versatile compound used in a variety of synthetic organic chemistry applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

科学的研究の応用

抗菌活性

テトラヒドロフラン-2-カルボン酸アミド誘導体は、有意な抗菌活性を示しています . これらは、細菌株による感染症との闘いにおいて使用されてきました . 臨床的に使用されている抗感染剤に対する薬剤耐性の増加により、新しい抗菌化合物の発見が必要となっています .

新規フラン誘導体の合成

テトラヒドロフラン-2-カルボン酸アミドは、新規フラン誘導体の合成に使用されます . これらの誘導体は、多くの異なる疾患領域において医薬品として使用されてきました .

(S)-テトラヒドロフラン-2-ニトリル (THFCN) の調製

(S)- (−)-テトラヒドロフラン-2-カルボン酸アミドは、塩化チオニルとDMFを用いた脱水反応によって、(S)-テトラヒドロフラン-2-ニトリル (THFCN) を調製するための前駆体として使用できます . THFCNは、メチルマグネシウムクロリド(グリニャール試薬)でさらにメチル化して、(S)-1-(テトラヒドロフラン-2-イル)エテノンを生成することができます .

ベンゾフラン誘導体の合成

テトラヒドロフラン-2-カルボン酸アミドは、ベンゾフラン誘導体の合成に使用されます . これらの誘導体は、抗腫瘍、抗菌、抗酸化、抗ウイルス活性など、強力な生物活性を示しています .

抗がん剤の製造

テトラヒドロフラン-2-カルボン酸アミドを用いて合成できるベンゾフラン誘導体は、抗がん剤として開発され、使用されてきました

Safety and Hazards

Tetrahydrofuran-2-carboxamide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this substance .

作用機序

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . .

Biochemical Pathways

Some studies suggest that furan derivatives, which include Tetrahydrofuran-2-carboxamide, may have antibacterial activity . .

Result of Action

Some studies suggest that furan derivatives may have antibacterial activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tetrahydrofuran-2-carboxamide, these factors could include pH, temperature, and the presence of other compounds . .

生化学分析

Biochemical Properties

Tetrahydrofuran-2-carboxamide has been found to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in this compound allows it to form hydrogen bonds with these biomolecules, often resulting in the inhibition of their activity . This unique property of Tetrahydrofuran-2-carboxamide makes it a potential candidate for further biochemical research.

Cellular Effects

For instance, indole derivatives, which also contain a carboxamide moiety, have demonstrated various biological activities such as antiviral, anti-inflammatory, and anticancer effects

Molecular Mechanism

It is known that the carboxamide moiety in similar compounds can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This suggests that Tetrahydrofuran-2-carboxamide may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Tetrahydrofuran-2-carboxamide in laboratory settings. A related compound, Tetrahydrofuran Fentanyl, has been structurally confirmed and studied in a laboratory setting

Dosage Effects in Animal Models

Currently, there is no available data on the dosage effects of Tetrahydrofuran-2-carboxamide in animal models. Studies on similar compounds suggest that the effects can vary with different dosages

Metabolic Pathways

It is known that the carboxamide moiety in similar compounds can interact with various enzymes and cofactors . This suggests that Tetrahydrofuran-2-carboxamide could potentially be involved in similar metabolic pathways.

特性

IUPAC Name |

oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHAENUAJYZNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393498 | |

| Record name | Tetrahydrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91470-28-9 | |

| Record name | Tetrahydrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the stereochemistry of Tetrahydrofuran-2-carboxamide derivatives in medicinal chemistry?

A1: The stereochemistry of Tetrahydrofuran-2-carboxamide derivatives plays a crucial role in their biological activity. For instance, in the development of LpxC inhibitors, a promising class of antibiotics targeting Gram-negative bacteria, the (3S,4R) configuration of the tetrahydrofuran ring significantly enhanced potency compared to other stereoisomers []. This highlights the importance of stereochemical control during synthesis for optimizing biological activity.

Q2: How can Tetrahydrofuran-2-carboxamide be used as a building block in organic synthesis?

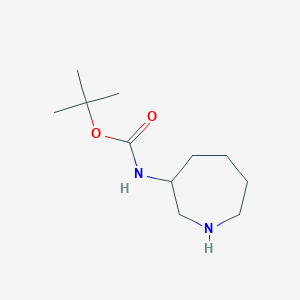

A2: Tetrahydrofuran-2-carboxamide serves as a versatile building block in organic synthesis, particularly for constructing complex molecules. Researchers have successfully demonstrated its utility in palladium-catalyzed direct arylation reactions []. This method enables the efficient and stereoselective formation of cis-2,3-disubstituted tetrahydrofuran derivatives, which are valuable structural motifs found in various natural products like norlignans.

Q3: What is a key synthetic route to obtain (S)-1-(tetrahydrofuran-2-yl)ethanone from Tetrahydrofuran-2-carboxamide?

A3: A practical synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone utilizes (S)-Tetrahydrofuran-2-carboxamide as a starting material []. The process involves dehydration of the carboxamide using thionyl chloride and dimethylformamide, followed by methylation with methyl magnesium chloride. Purification of the crude product is achieved through an addition reaction with sodium bisulfite and subsequent treatment with hydrochloric acid. This route provides a viable method for obtaining the desired chiral ketone.

Q4: What analytical techniques are commonly employed for the characterization and quantification of Tetrahydrofuran-2-carboxamide and its derivatives?

A4: Various analytical methods are employed for characterizing and quantifying Tetrahydrofuran-2-carboxamide and its derivatives. These include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for structural elucidation and confirmation of stereochemistry [, ]. Additionally, High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating and quantifying these compounds, especially in complex mixtures like pharmaceutical formulations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)